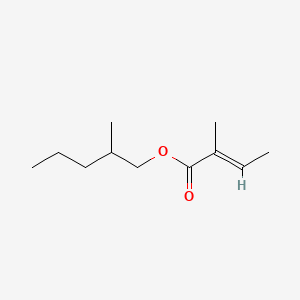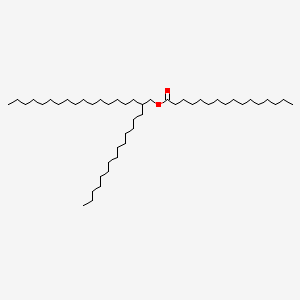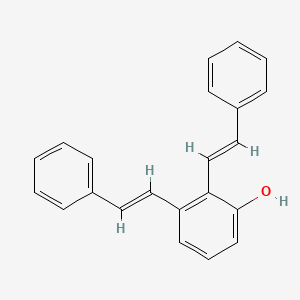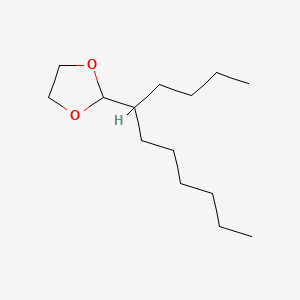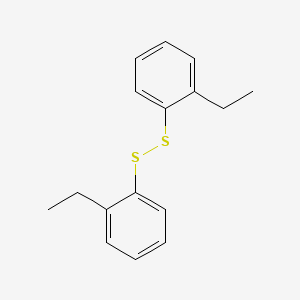
Disulfide, bis(o-ethylphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(o-ethylphenyl) is an organic compound characterized by the presence of two sulfur atoms bonded to two ortho-ethylphenyl groups. This compound is part of the broader class of disulfides, which are known for their significant roles in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(o-ethylphenyl), the common method involves the oxidative coupling of ortho-ethylthiophenol. This reaction can be facilitated by various oxidizing agents such as hydrogen peroxide, iodine, or dimethyl sulfoxide. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(o-ethylphenyl) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis(o-ethylphenyl) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, dimethyl sulfoxide.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of disulfide, bis(o-ethylphenyl).
Aplicaciones Científicas De Investigación
Disulfide, bis(o-ethylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of vulcanized rubber and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of disulfide, bis(o-ethylphenyl) primarily involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can be reduced to thiols, which can then participate in further biochemical processes.
Comparación Con Compuestos Similares
Disulfide, bis(o-ethylphenyl) can be compared with other disulfides such as diphenyl disulfide and dibutyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary significantly:
Diphenyl disulfide: Commonly used in organic synthesis and as a stabilizer in polymers.
Dibutyl disulfide: Often used as a flavoring agent and in the production of rubber.
The uniqueness of disulfide, bis(o-ethylphenyl) lies in its ortho-ethylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Dimethyl disulfide
Propiedades
Número CAS |
4500-66-7 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-ethyl-2-[(2-ethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-3-13-9-5-7-11-15(13)17-18-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
RPTQMFYXBSBPNM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1SSC2=CC=CC=C2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



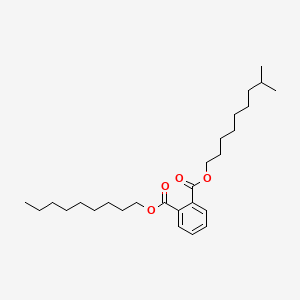
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
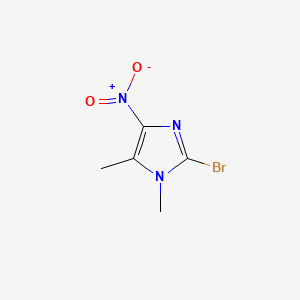

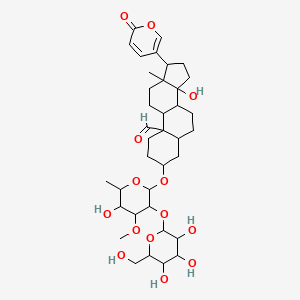
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
